

Application Notes and Protocols for Establishing Xenograft Models for DBPR728 Evaluation

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Compound of Interest

Compound Name: DBPR728

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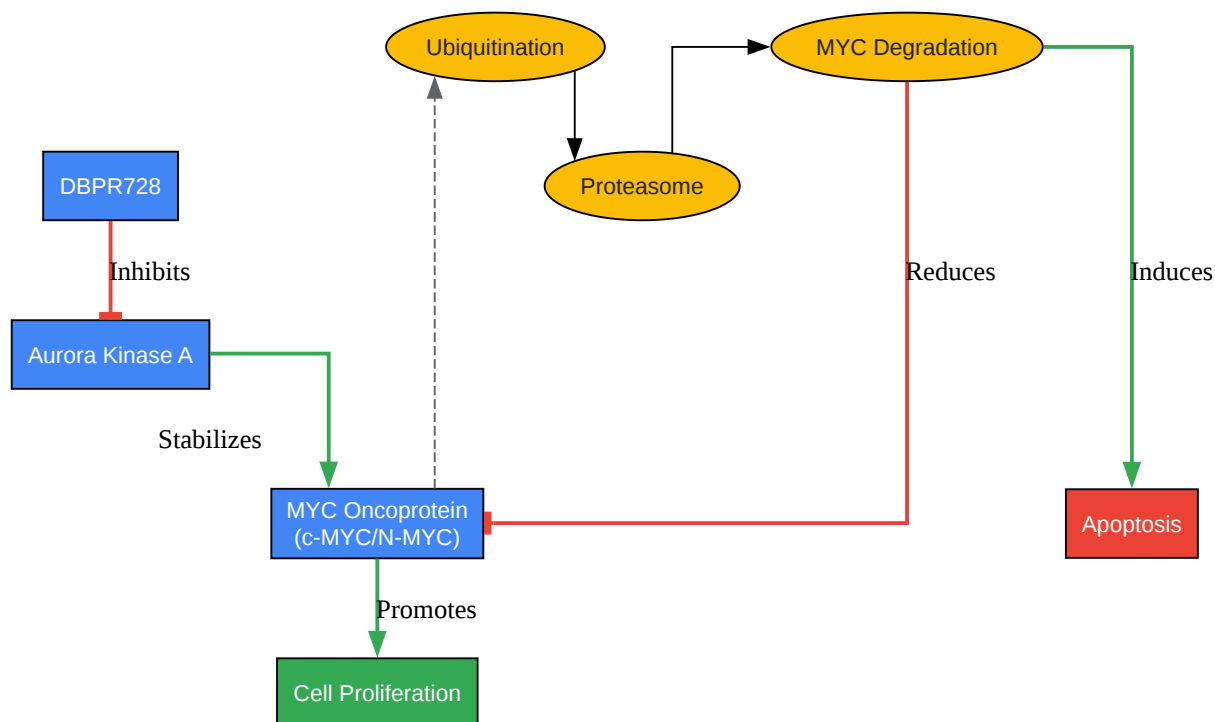
Introduction

DBPR728 is a novel, orally available inhibitor of Aurora kinase A (AURKA) designed to target cancers with MYC amplification.[1][2][3] As a prodrug of the active moiety 6K465, **DBPR728** exhibits improved oral bioavailability and a prolonged half-life in tumors.[4][5] Its mechanism of action involves the inhibition of AURKA, which leads to the destabilization and subsequent proteasome-mediated degradation of MYC oncoproteins (c-MYC and N-MYC).[1][2] This targeted degradation of key oncogenic drivers makes **DBPR728** a promising therapeutic candidate for various MYC-driven malignancies, including small cell lung cancer (SCLC), triple-negative breast cancer, hepatocellular carcinoma, and medulloblastoma.[1][4][5]

These application notes provide detailed protocols for establishing subcutaneous xenograft models using the NCI-H446 SCLC cell line to evaluate the in vivo efficacy of **DBPR728**.

Signaling Pathway of DBPR728 Action

The following diagram illustrates the proposed signaling pathway through which **DBPR728** exerts its anti-tumor effects. **DBPR728** inhibits Aurora Kinase A, preventing the stabilization of the MYC oncoprotein. This leads to ubiquitination and subsequent degradation of MYC by the proteasome, ultimately resulting in decreased cell proliferation and apoptosis.



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Caption: DBPR728 signaling pathway leading to MYC degradation.

Experimental Protocols

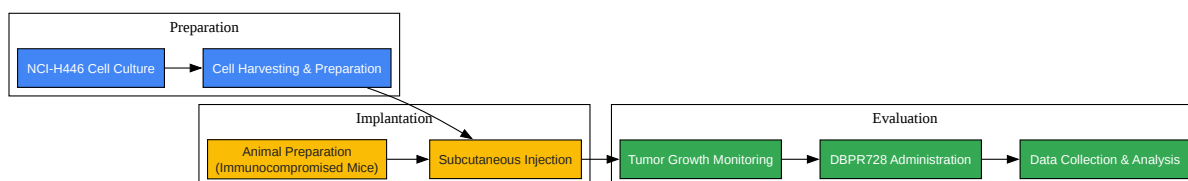
Cell Line Maintenance and Preparation

This protocol is specifically for the NCI-H446 small cell lung cancer cell line.

- Cell Culture:
 - Culture NCI-H446 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.

- Passage cells every 2-3 days to maintain logarithmic growth phase. Cells should be 80-90% confluent at the time of harvesting.[6]
- Cell Harvesting and Preparation for Injection:
 - Detach adherent cells using Trypsin-EDTA.[7]
 - Neutralize trypsin with complete culture medium and transfer the cell suspension to a sterile centrifuge tube.[8]
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.[8]
 - Discard the supernatant and wash the cell pellet with sterile phosphate-buffered saline (PBS). Repeat centrifugation.
 - Resuspend the cell pellet in a 1:1 mixture of sterile PBS (or serum-free media) and Matrigel® on ice.[6][7]
 - Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Viability should be >90%.
 - Adjust the final cell concentration to $1-5 \times 10^7$ cells/mL.[6] Keep the cell suspension on ice until injection.

In Vivo Xenograft Model Establishment



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Caption: Experimental workflow for xenograft model establishment.

- Animal Model:
 - Use female immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 6-8 weeks.[\[9\]](#)
- Subcutaneous Injection:
 - Anesthetize the mouse using an appropriate anesthetic agent.
 - Shave and disinfect the right flank of the mouse with 70% ethanol.
 - Gently pinch the skin and subcutaneously inject 100-200 μL of the cell suspension (containing $1-10 \times 10^6$ cells).[\[6\]](#)
 - Slowly withdraw the needle to prevent leakage of the cell suspension.[\[10\]](#)
 - Monitor the mice for tumor formation. Palpable tumors typically form within 1-3 weeks.[\[9\]](#)
- Tumor Growth Monitoring and Drug Administration:
 - Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.
 - Calculate tumor volume (V) using the formula: $V = (L \times W^2) / 2$.[\[6\]](#)
 - Randomize mice into treatment and control groups when tumors reach a mean volume of approximately 100-200 mm^3 .
 - Prepare **DBPR728** for oral administration. A common vehicle is a solution of 5% dimethylacetamide and 95% PEG400.[\[4\]](#)
 - Administer **DBPR728** orally according to the desired dosing regimen (e.g., 100 mg/kg daily, 5 days a week, or 300 mg/kg once a week).[\[3\]](#)[\[4\]](#) The control group should receive the vehicle only.
 - Monitor animal body weight and overall health throughout the study.

- Data Analysis:
 - At the end of the study, calculate the Tumor Growth Inhibition (TGI) to quantify the efficacy of **DBPR728**. TGI can be calculated using the following formula:
 - $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100\%$.[\[11\]](#)

Data Presentation

The following tables present representative data from preclinical evaluations of **DBPR728** in NCI-H446 xenograft models.

Table 1: Efficacy of **DBPR728** in NCI-H446 Xenograft Model

Treatment Group	Dosing Regimen	Mean Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (%)
Vehicle Control	-	1500 ± 250	-
DBPR728	100 mg/kg, QD, 5 days/week	300 ± 75	>80% [3]
DBPR728	300 mg/kg, QW	350 ± 90	Similar to 100 mg/kg QD [3]

Table 2: Comparative Efficacy of **DBPR728** and Alisertib in NCI-H446 Xenograft Model

Treatment Group	Dosing Regimen	Outcome
Alisertib	100 mg/kg, 5 doses/week	Tumor regression during treatment [4]
DBPR728	100 mg/kg, 5 doses/week	Superior tumor regression compared to Alisertib [1] [4]

Table 3: Pharmacodynamic Effects of a Single Oral Dose of **DBPR728** (300 mg/kg) in NCI-H446 Xenografts

Time Post-Dose	Effect
> 7 days	Sustained c-MYC reduction and cell apoptosis[4][5]

Conclusion

The protocols outlined in these application notes provide a robust framework for establishing NCI-H446 xenograft models to evaluate the in vivo efficacy of **DBPR728**. The data presented demonstrate the potent anti-tumor activity of **DBPR728** in MYC-amplified SCLC models, supporting its further development as a targeted cancer therapeutic. Careful adherence to these methodologies will ensure reproducible and reliable results for preclinical assessment of **DBPR728** and other AURKA inhibitors.

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